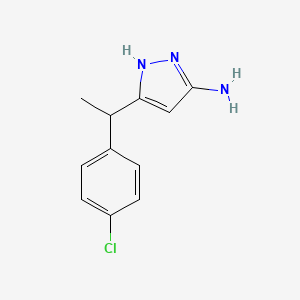![molecular formula C12H10N2O2 B13037345 2-([2,2'-Bipyridin]-6-yl)acetic acid](/img/structure/B13037345.png)
2-([2,2'-Bipyridin]-6-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-([2,2’-Bipyridin]-6-yl)acetic acid is a compound that belongs to the bipyridine family. Bipyridines are well-known for their ability to coordinate with metal ions, making them valuable in various fields such as coordination chemistry, catalysis, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-([2,2’-Bipyridin]-6-yl)acetic acid typically involves the coupling of 2,2’-bipyridine with acetic acid derivatives. One common method is the reaction of 2,2’-bipyridine with bromoacetic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for 2-([2,2’-Bipyridin]-6-yl)acetic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-([2,2’-Bipyridin]-6-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The bipyridine moiety can participate in substitution reactions, especially in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
2-([2,2’-Bipyridin]-6-yl)acetic acid has several applications in scientific research:
作用機序
The mechanism of action of 2-([2,2’-Bipyridin]-6-yl)acetic acid primarily involves its ability to coordinate with metal ions. This coordination can influence various molecular targets and pathways, including:
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: A parent compound with similar coordination properties but lacking the acetic acid moiety.
4,4’-Bipyridine: Another bipyridine isomer with different coordination behavior due to the position of the nitrogen atoms.
2,2’-Bipyridine-5,5’-dicarboxylic acid: A derivative with additional carboxylic acid groups, offering different coordination and reactivity properties.
Uniqueness
2-([2,2’-Bipyridin]-6-yl)acetic acid is unique due to the presence of the acetic acid moiety, which can provide additional coordination sites and influence the overall reactivity and properties of the compound. This makes it a versatile ligand in coordination chemistry and a valuable compound in various research applications .
特性
分子式 |
C12H10N2O2 |
|---|---|
分子量 |
214.22 g/mol |
IUPAC名 |
2-(6-pyridin-2-ylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C12H10N2O2/c15-12(16)8-9-4-3-6-11(14-9)10-5-1-2-7-13-10/h1-7H,8H2,(H,15,16) |
InChIキー |
AXZDEQRRIGQOPD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=CC=CC(=N2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


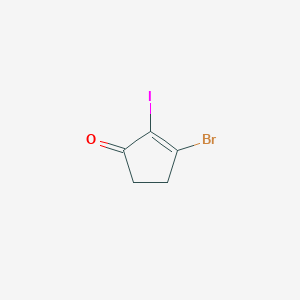
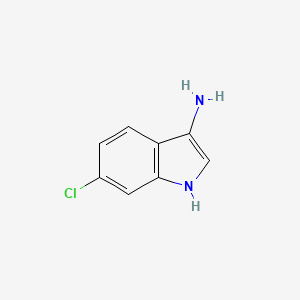
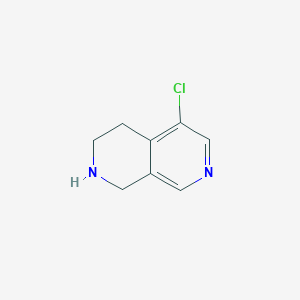


![4-Methyl-[1,1'-biphenyl]-2-sulfonyl chloride](/img/structure/B13037275.png)
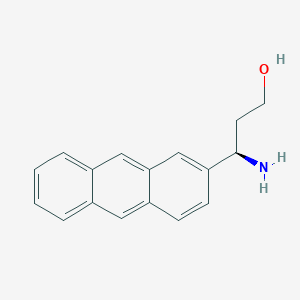

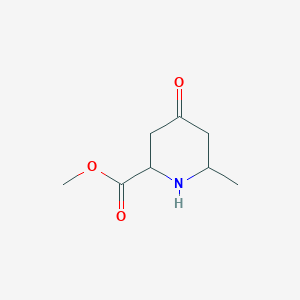


![(3S)-6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13037323.png)
